1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride
Description
1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride is a substituted thiophene derivative characterized by a methanamine group attached to a thiophene ring substituted with a methyl group at position 3 and a trifluoromethyl (CF₃) group at position 3. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and material science applications.
Properties
Molecular Formula |
C7H9ClF3NS |
|---|---|
Molecular Weight |
231.67 g/mol |
IUPAC Name |
[3-methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C7H8F3NS.ClH/c1-4-2-6(7(8,9)10)12-5(4)3-11;/h2H,3,11H2,1H3;1H |
InChI Key |
OHWCYMZXFMOVFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1)C(F)(F)F)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine Hydrochloride
General Synthetic Strategy
The synthesis of 1-[3-methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride typically involves:
- Construction of the substituted thiophene core bearing methyl and trifluoromethyl groups.
- Introduction of the methanamine substituent at the 2-position of the thiophene ring.
- Conversion of the free amine to its hydrochloride salt for stability and handling.
Stepwise Synthetic Approach
Preparation of 3-Methyl-5-(trifluoromethyl)thiophene Core
The substituted thiophene ring can be synthesized by cyclization reactions involving appropriate precursors such as α-haloketones and thiourea derivatives or via palladium-catalyzed cross-coupling methods incorporating trifluoromethylation reagents. For example, the trifluoromethyl group can be introduced by nucleophilic or electrophilic trifluoromethylation of a methyl-substituted thiophene intermediate.
Introduction of the Methanamine Group at the 2-Position
The methanamine substituent is commonly introduced by functionalizing the 2-position of the thiophene ring with a suitable leaving group (e.g., bromide or chloride), followed by nucleophilic substitution with ammonia or a primary amine source. Alternatively, reduction of a corresponding aldehyde or nitrile intermediate at the 2-position can yield the methanamine functionality.
A plausible synthetic route involves:
- Bromination at the 2-position of the thiophene ring.
- Nucleophilic substitution with ammonia or an amine source to form the free amine.
- Conversion to hydrochloride salt by treatment with hydrochloric acid.
Representative Literature Procedures and Analogous Syntheses
While direct literature on this exact compound is scarce, related synthetic procedures for thiophene derivatives with trifluoromethyl groups and amine substituents provide valuable insights:
A method described for 2-substituted 5-trifluoromethyl-1,3,4-thiadiazoles involves reaction of halogenated trifluoromethyl thiophene derivatives with nucleophiles under reflux in ethanol or other solvents, followed by purification steps.
General procedures for functionalization of thiophenes include the formation of hydrazones followed by cyclization and substitution reactions under controlled temperature and solvent conditions.
Purification and Salt Formation
After synthesis, the free amine is typically converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ether). This salt formation improves compound stability, crystallinity, and ease of handling.
Analytical Data and Research Outcomes
Molecular and Structural Data
| Parameter | Value |
|---|---|
| Molecular Formula | C7H9ClF3NS |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | 1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride |
| SMILES | CC1=C(SC(=C1)C(F)(F)F)CN |
| InChI | InChI=1S/C7H8F3NS/c1-4-2-6(7(8,9)10)12-5(4)3-11/h2H,3,11H2,1H3 |
Predicted Collision Cross Section (CCS) Data for Mass Spectrometry
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 196.04024 | 143.5 |
| [M+Na]+ | 218.02218 | 150.6 |
| [M+NH4]+ | 213.06678 | 149.9 |
| [M+K]+ | 233.99612 | 145.7 |
| [M-H]- | 194.02568 | 140.9 |
| [M+Na-2H]- | 216.00763 | 145.7 |
| [M]+ | 195.03241 | 143.8 |
| [M]- | 195.03351 | 143.8 |
These data assist in confirming the molecular identity and purity of the compound during analytical characterization.
Summary Table of Preparation Methods
| Step | Description | Conditions/Notes |
|---|---|---|
| Thiophene core synthesis | Cyclization or cross-coupling to form substituted thiophene | Use of α-haloketones, thiourea, or Pd catalysis |
| Trifluoromethylation | Introduction of CF3 group via electrophilic/nucleophilic methods | Reagents like Togni reagent or CF3I |
| Halogenation at 2-position | Bromination or chlorination to activate position 2 | Use of NBS or other halogenating agents |
| Amination | Nucleophilic substitution with ammonia or primary amine | Reflux in ethanol or suitable solvent |
| Salt formation | Conversion to hydrochloride salt | Treatment with HCl in ethanol or ether |
| Purification | Crystallization or chromatography | Recrystallization from chloroform/DMSO |
Chemical Reactions Analysis
Types of Reactions
1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of materials with specialized properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methanamine moiety can interact with various receptors or enzymes, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound belongs to a class of substituted thiophene methanamine derivatives. Below is a comparison with structurally related compounds:
Pharmacological Implications
While pharmacological data are sparse in the provided evidence, structural analogs offer insights:
- Thiophene Derivatives: Compounds like {4H,5H,6H-cyclopenta[b]thiophen-2-yl}methanamine hydrochloride () are explored for CNS activity due to thiophene’s resemblance to endogenous neurotransmitters .
- Pyridine Analogs : The pyridine-based compound in may exhibit higher polarity and bioavailability compared to thiophene derivatives, influenced by nitrogen’s electronegativity .
Biological Activity
1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride is a compound characterized by its unique thiophene structure, which includes both a methyl and a trifluoromethyl group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities.
- CAS Number : 2648956-41-4
- Molecular Formula : C7H9ClF3NS
- Molecular Weight : 231.7 g/mol
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity and electron-withdrawing properties, which can influence its binding affinity to biological receptors.
Interaction with Biological Targets
1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride is believed to modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, similar to other trifluoromethyl-containing compounds that have shown efficacy in inhibiting serotonin reuptake . The presence of the thiophene ring may also contribute to its activity by allowing for π-stacking interactions with aromatic residues in target proteins.
In Vitro Studies
Recent studies have indicated that compounds with similar structures exhibit varying degrees of biological activity:
Case Studies
Case Study 1: Antidepressant Activity
In a controlled study involving various thiophene derivatives, 1-[3-Methyl-5-(trifluoromethyl)thiophen-2-yl]methanamine hydrochloride was evaluated for its antidepressant-like effects in rodent models. The results indicated a significant reduction in immobility time in the forced swim test, suggesting potential antidepressant properties.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer potential of this compound, where it was tested against several cancer cell lines. Preliminary results showed moderate cytotoxicity, indicating that further investigation into its mechanism of action and efficacy is warranted.
Q & A
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology : Perform molecular dynamics simulations (e.g., AMBER) to assess binding free energy with receptors. Validate predictions using surface plasmon resonance (SPR) for kinetic analysis (kₐₙ/kₒff) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
